molecular formula C7H3BrClN3O2 B1373251 8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine CAS No. 1072944-56-9

8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine

Cat. No. B1373251
M. Wt: 276.47 g/mol
InChI Key: UUNOBPZRFNJWHM-UHFFFAOYSA-N
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Description

“8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine” is an organic chemical synthesis intermediate . It has a molecular weight of 276.5 and a molecular formula of C7H3BrClN3O2 .


Molecular Structure Analysis

The InChI code for “8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine” is 1S/C7H3BrClN3O2/c8-5-1-4(9)3-11-6(12(13)14)2-10-7(5)11/h1-3H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine” has a molecular weight of 276.5 and a molecular formula of C7H3BrClN3O2 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Method of Application

The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

Results

These compounds have shown promising results in the fight against TB, a disease that claimed 1.6 million lives worldwide in 2021 .

Organic Chemical Synthesis Intermediate

8-Bromo-6-chloroimidazo[1,2-a]pyridine is used as an organic chemical synthesis intermediate .

Results

Antiparasitic Agents

Imidazo[1,2-a]pyridine analogues have also been evaluated for their antiparasitic activity .

Method of Application

The activity of these compounds was evaluated in vitro against the promastigote form of L. donovani, the axenic amastigote form of L. infantum, and the trypomastigote blood stream form of T. b. brucei .

Results

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Method of Application

The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

Results

These compounds have shown promising results in the fight against TB, a disease that claimed 1.6 million lives worldwide in 2021 .

Organic Chemical Synthesis Intermediate

8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine is used as an organic chemical synthesis intermediate .

Results

Safety And Hazards

Safety data sheets (SDS) provide information about the hazards of a substance and the necessary safety precautions. The SDS for “8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine” is available and should be consulted for detailed safety information .

properties

IUPAC Name

8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3O2/c8-5-1-4(9)3-11-6(12(13)14)2-10-7(5)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNOBPZRFNJWHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1Cl)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674792
Record name 8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine

CAS RN

1072944-56-9
Record name 8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Fersing, C Boudot, J Pedron, S Hutter… - European journal of …, 2018 - Elsevier
Based on a previously identified antileishmanial 6,8-dibromo-3-nitroimidazo[1,2-a]pyridine derivative, a Suzuki-Miyaura coupling reaction at position 8 of the scaffold was studied and …
Number of citations: 18 www.sciencedirect.com
C Fersing, C Boudot, R Paoli-Lombardo… - European Journal of …, 2020 - Elsevier
To study the antikinetoplastid 3-nitroimidazo[1,2-a]pyridine pharmacophore, a structure-activity relationship study was conducted through the synthesis of 26 original derivatives and …
Number of citations: 12 www.sciencedirect.com
H Pang - 2020 - search.proquest.com
Given the importance of amine as intermediates for fine chemicals, agrochemicals, pharmaceuticals, dyes and polymers, selective reduction of nitro-containing aromatics and …
Number of citations: 3 search.proquest.com
C Fersing - 2018 - theses.fr
Les maladies tropicales négligées causées par les protozoaires kinétoplastidés du genre Leishmania et Trypanosoma représentent une menace pour près d’un demi-milliard de …
Number of citations: 0 www.theses.fr

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